molecular formula C11H11NO7 B1532884 Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate CAS No. 236418-39-6

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate

Cat. No.: B1532884
CAS No.: 236418-39-6
M. Wt: 269.21 g/mol
InChI Key: OWMYKBJNYREDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is a chemical compound with the molecular formula C11H11NO7 . It has a molecular weight of 269.21 .


Synthesis Analysis

The synthesis of this compound can be achieved by the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . Another method involves the use of ultrasound-assisted phase-transfer catalysis, using anhydrous potassium carbonate as a mild solid base .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrophenol group attached to an ethyl acetate group .


Physical and Chemical Properties Analysis

This compound has a boiling point of 403.3±45.0 °C and a density of 1.357±0.06 g/cm3 . It also has a molar refractivity of 61.6±0.3 cm3, and a polar surface area of 108 Å2 .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate and its derivatives serve as key intermediates in the synthesis of various chemical compounds. For instance, Suzuki (1985) demonstrated the synthesis of ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates from ethyl 2-acyl-4-nitrophenoxyacetates, highlighting the influence of acyl group structure on the cis and trans isomer formation (Suzuki, 1985). Similarly, Hartenstein and Sicker (1993) explored the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives, leading to compounds with potential as cyclic hydroxamic acids and lactams, essential for pharmaceutical applications (Hartenstein & Sicker, 1993).

Advanced Synthesis Techniques

Thalluri et al. (2014) illustrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating a one-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This approach offers a milder, environmentally friendly alternative for synthesizing these important functional groups, with potential in various chemical and pharmaceutical contexts (Thalluri et al., 2014).

Photocatalytic Applications

Research by Prasad et al. (2012) on the photocatalytic degradation of paraoxon-ethyl, a surrogate for chemical warfare agents, using titania nanoparticulate film, underscores the utility of this compound derivatives in environmental cleanup and detoxification processes. Their study demonstrates the degradation pathway of paraoxon-ethyl under photocatalytic conditions, providing insights into the potential for remediation of hazardous substances (Prasad et al., 2012).

Chemiluminescence Reactions

The synthesis of oxalate esters from 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol by Imai et al. (1986) for use in peroxyoxalate chemiluminescence reactions highlights another fascinating application. These reactions, critical for high-sensitivity detection in analytical chemistry, benefit from the properties of these this compound derivatives, offering improved solubility and reaction efficiency (Imai et al., 1986).

Properties

IUPAC Name

ethyl 2-(4-nitrophenoxy)carbonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMYKBJNYREDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to 3-bromobenzyl 4-nitrophenyl carbonate except that (3-bromophenyl)methanol was replaced with ethyl 2-hydroxyacetate. LCMS, [M+Na]+=292.0. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J=9.2 Hz, 2H), 7.37 (d, J=9.2 Hz, 2H), 4.72 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.